3-Oxabicyclo[3.2.1]octan-1-ylmethanol
Description
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-oxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-5-8-2-1-7(3-8)4-10-6-8/h7,9H,1-6H2 |
InChI Key |
PMWKZPLEOPFQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1COC2)CO |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed Cascade Cyclization of Alkyne-Containing Diols
A prominent and efficient method for synthesizing oxabicyclo[3.2.1]octane derivatives, including this compound, involves a gold(I)-catalyzed domino reaction starting from cyclohexane-trans-1,4-diols bearing an alkyne side chain.
-
- Intramolecular 6-exo-dig nucleophilic addition of a hydroxyl group onto the Au-activated alkyne.
- Formation of an exo-cyclic enol ether intermediate.
- Isomerization to a strained oxonium ion.
- Semi-pinacol rearrangement via 1,2-alkyl migration to form the oxabicyclo[3.2.1]octane scaffold.
-
- The optimal catalyst is triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide (Ph3PAuNTf2) at 2.5 mol% loading.
- Dichloromethane (DCM) as solvent.
- Room temperature, reaction time around 2 hours.
- No need for flame-dried glassware or inert atmosphere.
-
- Yields of the bicyclic products typically range from 69% to 85%, depending on substrate and conditions.
-
- Mild reaction conditions.
- High diastereoselectivity.
- Applicability to a variety of substituted substrates.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | AuCl | 1,2-Dichloroethane | RT | 48 | Lower yield than Ph3PAuNTf2 |
| 2 | AuCl | 1,2-Dichloroethane | RT | 69 | Improved yield |
| 3 | Ph3PAuNTf2 (5 mol%) | DCM | RT | 72 | Optimal catalyst and solvent |
| 4 | Ph3PAuNTf2 (2.5 mol%) | DCM | RT | 70+ | Catalyst loading reduction effective |
| 5 | PtCl2 | DCM | RT | 28 | Poor yield |
| 6 | K2PtCl6 | DCM | RT | 0 | No reaction |
Table 1: Catalyst screening and yields for gold-catalyzed synthesis of oxabicyclo[3.2.1]octane derivatives
[4+3] Cycloaddition Approaches
The [4+3] cycloaddition between allyl cations and dienes has been used to prepare oxabicyclic compounds with seven-membered rings, which can be adapted to synthesize oxabicyclo[3.2.1]octane derivatives.
This method involves generating oxyallyl carbocations from dibrominated ketones and reacting them with furans or other dienes.
The cycloaddition products are structurally related oxabicyclic compounds, which can be further functionalized to yield this compound derivatives.
Yields vary depending on substrates and reaction conditions.
Multi-Step Functional Group Transformations
In some syntheses, the bicyclic core is constructed first, followed by functional group transformations to introduce the hydroxymethyl group at the 1-position.
For example, starting from bicyclic ketones or enones, selective reduction or oxidation steps introduce the hydroxymethyl substituent.
Typical reagents include:
Hydrogenation with Pd/C under hydrogen atmosphere for reduction.
Oxidation with reagents like PCC or KMnO4 for functionalization.
Purification is often achieved by column chromatography.
Spectroscopic methods (IR, NMR, MS) confirm the structure and purity of intermediates and final products.
Summary of Research Results
| Method | Key Features | Yield Range (%) | Stereochemical Control | Notes |
|---|---|---|---|---|
| Gold-catalyzed cascade reaction | Domino cyclization, mild conditions | 69-85 | High | Requires Au catalyst, no inert atmosphere |
| Burgess reagent cyclodehydration | Mild dehydrative cyclization | Not explicitly stated, generally good | Confirmed by X-ray and NMR | Mild, selective for δ-diols |
| [4+3] Cycloaddition | Allyl cation + diene cycloaddition | Variable | Moderate to high | Useful for complex bicyclic frameworks |
| Multi-step functionalization | Reduction/oxidation of bicyclic ketones | 70-92 | Moderate | Requires multiple purification steps |
Chemical Reactions Analysis
Types of Reactions: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .
Common Reagents and Conditions:
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield oxabicyclo[3.2.1]octane derivatives with different functional groups.
Scientific Research Applications
3-Oxabicyclo[3.2.1]octan-1-ylmethanol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Oxabicyclo[3.2.1]octan-1-ylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Oxygen Positioning
(a) {8-Oxabicyclo[3.2.1]octan-3-yl}methanol (C8H14O2)
- Structural Difference : Oxygen atom at the 8-position instead of 3.
- Properties: Similar molecular weight (142.20 g/mol) but distinct stereoelectronic effects due to oxygen placement. No reported thermal data, but commercial availability suggests synthetic utility .
- Applications: Potential intermediate in drug discovery, though less studied than the 3-oxa analog.
(b) (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol (C8H14O2)
Functional Group Analogs
(a) {Bicyclo[2.2.2]octan-1-yl}methanol (C9H16O)
- Structural Difference : Bicyclo[2.2.2]octane core lacking oxygen.
- Properties : Lower polarity due to absence of ether oxygen, leading to reduced solubility in polar solvents.
- Applications : Used in hydrophobic polymer matrices .
(b) 3-Azabicyclo[3.2.1]octane-8-methanol (C12H15NO)
Derivatives with Additional Functional Groups
(a) 3-Oxabicyclo[3.2.1]octane-2,4-dione (C7H8O3)
- Structural Difference : Two ketone groups replace the hydroxymethyl substituent.
- Properties : Higher reactivity toward nucleophiles (e.g., amines in polyimide synthesis) .
- Applications: Key monomer for high-performance polymers .
(b) [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol (C10H15F3O)
Key Research Findings
- Synthetic Challenges: Attempts to hydrogenolate 3-oxabicyclo[3.2.1]octan-2-one resulted in diol formation, highlighting reactivity constraints in derivatization .
- Thermal Stability : 3-Oxabicyclo[3.2.1]octane-based polyimides exhibit superior thermal stability (>300°C) compared to linear analogs, due to rigid bicyclic structures .
- Biological Relevance: Azabicyclo analogs (e.g., 3-azabicyclo[3.2.1]octane-8-methanol) show enhanced binding to neurological targets, leveraging nitrogen’s hydrogen-bonding capability .
Biological Activity
3-Oxabicyclo[3.2.1]octan-1-ylmethanol, a bicyclic compound featuring an oxabicyclo structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological mechanisms, applications, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 158.21 g/mol. The compound's structure includes a hydroxymethyl group at the 1-position, which enhances its reactivity and potential biological activity.
Biological Activity Overview
Compounds with a bicyclic structure similar to this compound exhibit various biological activities, including:
- Antimicrobial : Exhibits activity against certain bacterial strains.
- Anti-inflammatory : Potential to inhibit nitric oxide production in LPS-induced RAW 264.7 cells.
- Cytotoxicity : Some derivatives demonstrate selective cytotoxic effects on cancer cell lines.
The mechanism of action for this compound involves interaction with specific biological targets, akin to tropane alkaloids. Notably, it can undergo Baeyer-Villiger oxidation, leading to the formation of various biologically active metabolites.
Biochemical Pathways
Research indicates that this compound may influence pathways related to inflammation and cell proliferation. For instance, studies show that related compounds can modulate the expression of pro-inflammatory mediators such as COX-2 and iNOS.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A (Tropane derivative) | Antimicrobial | 12.0 | |
| Compound B (Diterpenoid) | Anti-inflammatory | 8.6 | |
| Compound C (Bicyclic analogue) | Cytotoxicity | 15.0 |
Study on Anti-inflammatory Properties
In a study examining the anti-inflammatory properties of marine-derived compounds, several derivatives of bicyclic structures showed significant inhibition of NO production in LPS-induced RAW 264.7 cells, with some compounds achieving IC50 values as low as 8.6 μM . This suggests that structural modifications at specific positions can enhance biological activity.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug development:
- Synthesis of Bioactive Molecules : Used in the design of new therapeutic agents targeting specific diseases.
- Organic Synthesis : Acts as an intermediate in the synthesis of complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
